1,2,3-Propanetricarboxylic acid, 2-hydroxy-, octadecyl ester
Description
Properties
CAS No. |
1337-33-3 |
|---|---|
Molecular Formula |
C24H44O7 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
2-hydroxy-2-(2-octadecoxy-2-oxoethyl)butanedioic acid |
InChI |
InChI=1S/C24H44O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-31-22(27)20-24(30,23(28)29)19-21(25)26/h30H,2-20H2,1H3,(H,25,26)(H,28,29) |
InChI Key |
REVZBRXEBPWDRA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CC(CC(=O)[O-])(C(=O)[O-])O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CC(CC(=O)O)(C(=O)O)O |
Other CAS No. |
1337-33-3 |
Origin of Product |
United States |
Biological Activity
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, octadecyl ester, commonly known as stearyl citrate, is an ester derivative of citric acid. This compound has garnered interest due to its potential biological activities and applications in various fields, including food science, pharmaceuticals, and cosmetics. This article explores the biological activity of this compound through a review of its properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H44O7
- Molecular Weight : 444.6 g/mol
- CAS Number : 1337-33-3
- IUPAC Name : 2-hydroxy-2-(2-octadecoxy-2-oxoethyl)butanedioic acid
Biological Activity Overview
This compound exhibits a range of biological activities that can be categorized as follows:
1. Antioxidant Properties
Research indicates that stearyl citrate possesses antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders. Studies have shown that esters derived from citric acid can scavenge free radicals effectively.
2. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have reported its effectiveness against bacteria and fungi, suggesting potential applications in food preservation and as a preservative in cosmetic formulations.
3. Cytotoxic Effects
Some studies have investigated the cytotoxic effects of stearyl citrate on cancer cell lines. Results indicate that it may induce apoptosis in certain cancer cells while exhibiting low toxicity to normal cells. This selective cytotoxicity is promising for developing targeted cancer therapies.
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The structure of the compound allows it to interact with reactive oxygen species (ROS), neutralizing them and preventing cellular damage.
- Membrane Disruption : Its lipophilic nature enables it to integrate into microbial membranes, leading to disruption and cell death.
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells through mitochondrial dysfunction.
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of various citric acid esters, including stearyl citrate. Using DPPH and ABTS assays, it was found that stearyl citrate exhibited significant free radical scavenging activity comparable to standard antioxidants like ascorbic acid .
Case Study 2: Antimicrobial Efficacy
In a laboratory setting, stearyl citrate was tested against common foodborne pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) at concentrations as low as 0.5% (v/v), suggesting its potential use in food safety applications .
Case Study 3: Cytotoxicity on Cancer Cell Lines
A study focused on the effects of stearyl citrate on human breast cancer cell lines (MCF-7). The compound induced apoptosis at concentrations above 100 µM while maintaining viability in non-cancerous cell lines up to 200 µM .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C24H44O7 |
| Molecular Weight | 444.6 g/mol |
| CAS Number | 1337-33-3 |
| Antioxidant Activity | Significant (DPPH/ABTS assays) |
| Antimicrobial Activity | Effective against E. coli and S. aureus |
| Cytotoxic Concentration (MCF-7) | >100 µM |
Scientific Research Applications
Food Industry
Emulsifier and Stabilizer
- Octadecyl citrate is utilized as an emulsifier in food products. Its ability to stabilize oil-in-water emulsions makes it valuable in sauces, dressings, and dairy products.
- It enhances the texture and mouthfeel of food products by preventing separation of ingredients.
Flavoring Agent
- The compound can also act as a flavor carrier, aiding in the delivery of fat-soluble flavors in food formulations.
Pharmaceutical Applications
Drug Delivery Systems
- Due to its biocompatibility and ability to form micelles, octadecyl citrate is explored for use in drug delivery systems. It can encapsulate hydrophobic drugs, improving their solubility and bioavailability.
- Research indicates that it can be used to formulate nanoparticles for targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects.
Stabilizer in Formulations
- It serves as a stabilizing agent in pharmaceutical formulations, particularly in suspensions and emulsions, ensuring uniform distribution of active ingredients.
Cosmetic and Personal Care Products
Skin Conditioning Agent
- In cosmetics, octadecyl citrate functions as a skin conditioning agent. It helps improve skin texture and hydration by forming a protective barrier on the skin.
Emollient Properties
- Its emollient properties make it suitable for use in lotions and creams, providing a smooth application and enhancing the sensory experience of the product.
Industrial Applications
Lubricants and Greases
- The compound is used in formulating lubricants and greases due to its high viscosity index and stability at elevated temperatures.
Plasticizers
- Octadecyl citrate can act as a plasticizer in polymer formulations, improving flexibility and durability of materials such as PVC.
Agricultural Uses
Soil Conditioner
- Research suggests that octadecyl citrate may enhance soil quality when used as a soil conditioner. It improves water retention and nutrient availability for plants.
Pesticide Formulation
- The compound is also being explored for use in pesticide formulations to improve the efficacy of active ingredients through better adhesion to plant surfaces.
Case Studies
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is the primary reaction pathway for this ester under aqueous conditions. The ester linkages undergo cleavage via acid- or base-catalyzed mechanisms:
The reaction mechanism involves nucleophilic attack at the carbonyl carbon of the ester group. Kinetic studies on analogous esters suggest hydrolysis rates depend on temperature and pH, with base-catalyzed reactions proceeding faster than acid-catalyzed ones .
Oxidation Reactions
The hydroxyl and ester groups render the compound susceptible to oxidation:
| Oxidizing Agent | Conditions | Products | References |
|---|---|---|---|
| O₂ (air) | High temperatures | Peroxides and ketones via radical intermediates | |
| KMnO₄/H⁺ | Aqueous, acidic | Oxalic acid derivatives + fragmented alkanoic acids |
Oxidative stability is critical in applications like food preservatives, where degradation products must be non-toxic .
Esterification and Transesterification
The compound participates in ester-exchange reactions due to its labile ester bonds:
These reactions are utilized in synthesizing biodegradable polymers and plasticizers .
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) data for structurally similar esters reveals decomposition pathways:
| Temperature Range | Process | Major Products | References |
|---|---|---|---|
| 150–200°C | Ester bond cleavage | Citric acid anhydrides + octadecene | |
| >250°C | Carbonization | Graphitic carbon + CO₂/H₂O |
Interaction with Metal Ions
The carboxylate groups form complexes with divalent and trivalent metals, influencing applications in catalysis:
| Metal Ion | Reaction Conditions | Complex Structure | References |
|---|---|---|---|
| Ca²⁺ | Neutral pH, aqueous | Insoluble Ca-citrate precipitates | |
| Fe³⁺ | Acidic pH | Soluble ferric citrate complexes |
Biological Degradation
Microbial esterases and lipases catalyze the breakdown of stearyl citrate in environmental systems:
| Enzyme | Source | Products | References |
|---|---|---|---|
| Lipase B | Candida antarctica | Citric acid + stearyl alcohol | |
| Esterase | Pseudomonas fluorescens | Short-chain citrate esters + fatty acids |
Key Structural Features Influencing Reactivity:
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Cosmetic Efficacy : Stearyl citrate demonstrates synergistic effects with silicones (e.g., stearyl dimethicone) to enhance sensory feel in anti-aging creams .
- Environmental Impact : Longer-chain citrates like trioctadecyl exhibit lower biodegradability, necessitating careful waste management in industrial settings .
- Emerging Trends : Modified citrates, such as acetylated tridodecyl esters (CAS 95268-32-9), are being explored for high-temperature lubricant applications .
Preparation Methods
Reaction Mechanism and Precursor Preparation
The regioselective synthesis of stearyl citrate involves a two-step process. First, citric acid reacts with paraformaldehyde in chloroform, ethyl acetate, or dioxane at 65–110°C to form anhydromethylene citric acid (AMCA). This intermediate enables selective esterification at the central hydroxyl group of citric acid. The second step combines AMCA with stearyl alcohol (octadecanol) under reflux conditions, yielding the 2-mono-octadecyl ester as the predominant product (85–90% selectivity).
The reaction mechanism proceeds via nucleophilic attack of the alcohol on the activated carbonyl group of AMCA. Nuclear magnetic resonance (NMR) spectroscopy confirms the symmetrical structure of the product, with a characteristic quartet for the methylene protons adjacent to the ester group.
Optimization of Reaction Conditions
Key parameters influencing yield and regioselectivity include:
Under optimized conditions, the 2-mono-octadecyl ester is obtained in 68–73% yield after recrystallization from toluene.
Direct Esterification from Fermentation-Derived Citric Acid
Process Overview
Industrial-scale production often utilizes citric acid from microbial fermentation. The process involves:
-
Fermentation broth clarification : Removal of microbial biomass and cations (e.g., Ca²⁺, Mg²⁺) via ion exchange resins.
-
Concentration : Evaporation to increase citric acid concentration to 40–60% (w/w).
-
Esterification : Reaction with stearyl alcohol in a biphasic aqueous-organic system catalyzed by sulfuric acid or p-toluenesulfonic acid.
The heterogeneous reaction medium facilitates continuous product separation, as stearyl citrate partitions into the organic phase (e.g., toluene or hexane), while water-soluble impurities remain in the aqueous phase.
Catalysis and Kinetics
Esterification kinetics follow a pseudo-first-order model, with rate constants dependent on:
where (activation energy) ranges from 45–60 kJ/mol, and corresponds to acid catalyst concentration. Sulfuric acid (1–2% w/w) achieves 85–92% conversion within 3–5 hours at 110–120°C.
Purification and Characterization
Crystallization and Solvent Selection
Crude stearyl citrate is purified via recrystallization. Toluene emerges as the optimal solvent due to its high solubility at elevated temperatures (80–90°C) and low solubility at ambient conditions, enabling 90–95% recovery of crystalline product. Alternative solvents like hexane yield lower purity (≤80%) due to co-precipitation of di-ester byproducts.
Analytical Validation
-
¹H NMR : Peaks at δ 4.05–4.15 ppm (methylene protons adjacent to ester group) and δ 1.25 ppm (stearyl chain -CH₂-).
-
FT-IR : Absorbance at 1735 cm⁻¹ (ester C=O) and 3450 cm⁻¹ (hydroxyl -OH).
-
GC-MS : Molecular ion peak at m/z 444.6 ([M+H]⁺) with fragmentation patterns confirming the octadecyl chain.
Comparative Analysis of Synthesis Routes
| Metric | Regioselective Synthesis | Fermentation-Based Esterification |
|---|---|---|
| Yield | 68–73% | 85–92% |
| Purity | ≥98% | 90–95% |
| Scalability | Lab-scale | Industrial-scale |
| Byproduct Formation | 5–10% 1-substituted ester | ≤3% di-esters |
| Cost | High (specialized reagents) | Low (fermentation substrates) |
The regioselective method suits high-purity applications (e.g., pharmaceuticals), while fermentation-based routes dominate bulk production for cosmetics and plastics.
Industrial Applications and Process Integration
Stearyl citrate’s role as a biodegradable plasticizer has driven adoption in continuous manufacturing systems. Reactor designs include:
Q & A
Basic: What are the standard methods for synthesizing and characterizing 1,2,3-propanetricarboxylic acid, 2-hydroxy-, octadecyl ester?
Methodological Answer:
Synthesis typically involves esterification of citric acid with stearyl alcohol (octadecanol) using acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions. Purification is achieved via column chromatography or recrystallization. Characterization employs:
- NMR spectroscopy (¹H/¹³C) to confirm ester bond formation and substitution patterns.
- FT-IR to identify hydroxyl (-OH) and carbonyl (C=O) functional groups.
- GC-MS or HPLC with evaporative light scattering detection (ELSD) for purity assessment .
Basic: How is this compound identified in complex biological or cosmetic matrices?
Methodological Answer:
Analytical workflows include:
- GC-MS : Derivatization (e.g., silylation) to improve volatility, followed by comparison with reference spectra.
- HPLC-UV/RI : Reverse-phase C18 columns with mobile phases like methanol/water (acidified with 0.1% formic acid) to enhance resolution.
- High-resolution mass spectrometry (HRMS) for precise molecular weight confirmation (e.g., m/z 466.3 for [M+H]⁺, C₂₄H₄₂O₇) .
Advanced: How do structural variations (e.g., mono- vs. tri-esters) affect physicochemical properties?
Methodological Answer:
Comparative studies utilize:
- Differential Scanning Calorimetry (DSC) : To assess melting points and crystallinity (monoesters like stearyl citrate exhibit lower Tm than triesters).
- Contact angle measurements : To evaluate hydrophobicity; monoesters show moderate hydrophobicity compared to fully esterified derivatives.
- Solubility tests : In lipid vs. aqueous phases, critical for formulation stability in emulsions .
Advanced: How can researchers resolve discrepancies in CAS registry numbers for this compound?
Methodological Answer:
Discrepancies (e.g., CAS 1337-33-3 vs. 50594-82-6) arise from regulatory databases or isomer variations. Strategies include:
- Cross-referencing ECHA , COSIng , and NIST entries.
- Experimental verification via spectral matching (NMR, HRMS) against authenticated standards.
- Reviewing patent and regulatory documents for nomenclature clarity .
Advanced: What is the compound’s role in enhancing bioactive agent delivery?
Methodological Answer:
As a lipid-based carrier, its efficacy is tested through:
- In vitro permeability assays : Using Caco-2 cell monolayers to measure transport of co-formulated hydrophobic drugs.
- Partition coefficient (Log P) determination : Shake-flask method with octanol/water systems to quantify lipophilicity.
- Stability studies : Monitoring hydrolysis under simulated gastrointestinal conditions (pH 1.2–7.4) .
Basic: What stability considerations are critical for long-term storage?
Methodological Answer:
Stability protocols include:
- Accelerated degradation studies : Exposure to 40°C/75% relative humidity (ICH guidelines) for 6 months.
- LC-MS/MS analysis : To identify degradation products (e.g., free citric acid or stearyl alcohol).
- Antioxidant screening : Adding BHT or α-tocopherol to prevent oxidative cleavage of ester bonds .
Advanced: How does the compound interact with microbial membranes in antimicrobial studies?
Methodological Answer:
Mechanistic insights are gained via:
- Membrane fluidity assays : Fluorescent probes (e.g., Laurdan) to assess lipid bilayer disruption.
- Synchrotron FTIR microspectroscopy : To track ester bond hydrolysis on bacterial cell walls.
- Molecular dynamics simulations : Modeling interactions with phospholipid bilayers (e.g., DPPC membranes) .
Basic: What are the key spectral reference data for this compound?
Methodological Answer:
Critical spectral markers include:
- ¹H NMR (CDCl₃) : δ 4.1–4.3 (m, ester -CH₂-), δ 2.7–2.9 (m, citric acid backbone).
- FT-IR : 1735 cm⁻¹ (ester C=O), 3450 cm⁻¹ (hydroxyl -OH).
- HRMS : Exact mass 466.2878 (C₂₄H₄₂O₇) .
Advanced: How is computational modeling applied to predict its environmental fate?
Methodological Answer:
Predictive tools include:
- EPI Suite : Estimating biodegradation half-life (e.g., BIOWIN model).
- Density Functional Theory (DFT) : Calculating hydrolysis energy barriers in aquatic environments.
- QSAR models : Correlating ester chain length with bioaccumulation potential .
Advanced: What are the challenges in quantifying trace amounts in environmental samples?
Methodological Answer:
Overcoming matrix effects requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
